4-氯-3-氟苯酚

描述

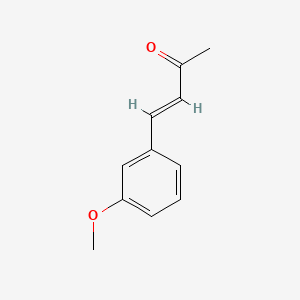

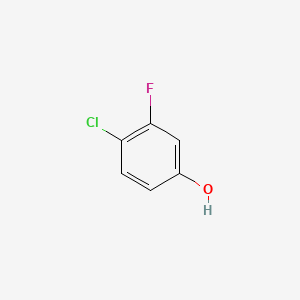

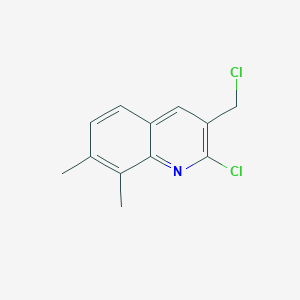

4-Chloro-3-fluorophenol (4-CFP) is an important organic compound used in the synthesis of various pharmaceuticals and other compounds. 4-CFP is a colorless crystalline solid with a melting point of 86-87 °C and a boiling point of 223-224 °C. It is also soluble in water and alcohol, and has a molar mass of 155.54 g/mol. 4-CFP is an important intermediate in organic synthesis and has been used in a variety of pharmaceuticals and other compounds.

科学研究应用

还原脱氯

从河口沉积物中富集的产硫财团利用 4-氯苯酚(包括 4-氯-3-氟苯酚等衍生物)作为唯一的碳和能源来源。这个过程涉及还原脱氯,导致 3-氟苯酚的积累。在理解硫酸盐还原环境中氯化苯酚的生物降解方面具有重要意义 (Häggblom,1998)。

光谱学和分子结构分析

4-氯-3-氟苯酚的光谱分析为其分子结构和行为提供了见解。双色共振双光子电离和质量分析阈值电离等技术被用来研究其电子跃迁能和振动模式,加深了我们对其化学性质的理解 (Shivatare 和 Tzeng,2014)。

高压低温晶体结构

对酚类晶体结构(包括 4-氯-3-氟苯酚)在高压低温等极端条件下的研究,扩展了我们对其在不同环境条件下的物理性质和行为的认识。这项工作对于理解这些化合物的材料性质至关重要 (Oswald 等,2005)。

环境归宿和转化

对卤代苯酚(如 4-氯-3-氟苯酚)的环境归宿的研究表明,它们在水生植物中转化和积累。这项研究对于了解环境影响和基于植物的这些化合物修复机制至关重要 (Tront 和 Saunders,2007)。

生物转化和生物降解

研究还集中在各种微生物对卤代酚(包括 4-氯-3-氟苯酚)的生物转化和生物降解。这些研究有助于我们理解涉及这些化合物降解的微生物过程,可能导致在生物修复中的应用 (Coulombel 等,2011)。

超声波降解

对芳香族有机污染物(包括 4-氟苯酚)的超声波降解的研究表明了超声波在矿化这些化合物方面的潜力。这项研究对于开发环境修复和废物管理的创新技术至关重要 (Goskonda 等,2002)。

分子相互作用和药物

涉及 4-氟苯酚的 1,2,4-三唑衍生物的分子相互作用和结构性质的研究对于制药行业至关重要。这些研究有助于开发新药和了解这些化合物在分子水平上的行为 (Shukla 等,2014)。

工业应用

对 4-氟苯酚工业应用的研究表明了其作为各种药品和农用化学品生产中的关键中间体的意义。这突出了该化合物在工业领域的重要性及其在复杂分子合成中的作用 (Mercier 和 Youmans,1996)。

作用机制

Target of Action

Phenolic compounds, in general, are known to interact with various enzymes and proteins within the cell, altering their function and leading to various downstream effects .

Mode of Action

4-Chloro-3-fluorophenol is a phenolic compound that can undergo hydroxylation at both ortho positions to yield different products . This suggests that it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

It was used in the synthesis of 4-chloro-3-fluoro catechol , indicating that it may be involved in the metabolic pathways of phenolic compounds .

Pharmacokinetics

It is known to be soluble in chloroform , suggesting that it may be well-absorbed in the body due to its lipophilic nature. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

Phenolic compounds are generally known for their antioxidant, anti-inflammatory, and anticancer properties . Therefore, it’s possible that 4-Chloro-3-fluorophenol may have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-fluorophenol. For instance, it is known to be a toxic substance that can cause irritation to the skin, eyes, and respiratory system . Therefore, appropriate protective measures should be taken when handling this compound. It should be stored in a cool, dry place away from sources of ignition . Furthermore, its disposal should comply with local regulations to avoid environmental impact .

生化分析

Biochemical Properties

4-Chloro-3-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is hydroxylated at both ortho positions to yield different products . This compound has been used in the synthesis of 4-chloro-3-fluoro catechol, indicating its involvement in complex biochemical pathways . The interactions of 4-Chloro-3-fluorophenol with enzymes such as phenol hydroxylase are crucial for its metabolic processing .

Cellular Effects

The effects of 4-Chloro-3-fluorophenol on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, prolonged or repeated exposure to 4-Chloro-3-fluorophenol can cause damage to the eyes and respiratory system . Additionally, it has been observed to cause skin and eye irritation, highlighting its potential impact on cellular health .

Molecular Mechanism

At the molecular level, 4-Chloro-3-fluorophenol exerts its effects through various mechanisms. It is hydroxylated to yield different products, which can then participate in further biochemical reactions . The compound’s interactions with enzymes such as phenol hydroxylase lead to the production of fluorocatechol, which is a key intermediate in its metabolic pathway . These interactions can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-3-fluorophenol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that prolonged exposure to 4-Chloro-3-fluorophenol can lead to severe tissue damage . Additionally, the compound’s stability in various solvents and its degradation products can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-Chloro-3-fluorophenol vary with different dosages in animal models. At lower doses, the compound may not produce significant adverse effects. At higher doses, it can cause toxic effects such as skin and eye irritation . Studies have shown that the compound’s impact on cellular and tissue health is dose-dependent, with higher doses leading to more severe adverse effects .

Metabolic Pathways

4-Chloro-3-fluorophenol is involved in metabolic pathways that include the catechol pathway. In this pathway, the compound is first catalyzed by phenol hydroxylase to produce fluorocatechol . This intermediate is then further metabolized, leading to the production of various metabolites. The interactions of 4-Chloro-3-fluorophenol with enzymes and cofactors in these pathways are crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of 4-Chloro-3-fluorophenol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in organic solvents such as chloroform facilitates its distribution within cells . Additionally, its interactions with specific transporters can affect its localization and accumulation in different cellular compartments .

Subcellular Localization

4-Chloro-3-fluorophenol’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound’s ability to interact with specific targeting signals and undergo post-translational modifications can direct it to specific compartments or organelles within the cell . These interactions can influence its activity and function at the subcellular level.

属性

IUPAC Name |

4-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHYAEBESNFTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

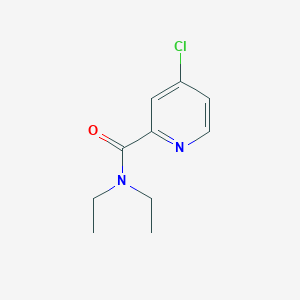

C1=CC(=C(C=C1O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369148 | |

| Record name | 4-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

348-60-7 | |

| Record name | 4-Chloro-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-chloro-3-fluorophenol particularly interesting for studying reductive dechlorination?

A1: 4-chloro-3-fluorophenol serves as a valuable probe for investigating reductive dechlorination processes in environmental microbiology. Research has shown that a sulfate-reducing consortium could utilize 4-chlorophenol as its sole energy and carbon source. [] The presence of the fluorine atom allows researchers to track the dechlorination process more precisely. Studies demonstrated that this consortium could remove the chlorine atom from both 4-chloro-2-fluorophenol and 4-chloro-3-fluorophenol, yielding 2-fluorophenol and 3-fluorophenol, respectively. [] The inability of the consortium to further degrade these fluorophenols confirms that reductive dechlorination is the initial step in 4-chlorophenol degradation by this microbial community. []

Q2: How do the structural properties of 4-chloro-3-fluorophenol influence its spectroscopic behavior?

A2: The vibrational spectra of 4-chloro-3-fluorophenol, particularly in its excited S1 and cationic ground D0 states, are significantly affected by the relative positions of the chlorine and fluorine substituents. [] The presence of these two halogens, with their differing electronegativities and masses, leads to distinct vibrational modes that can be detected through spectroscopic techniques like two-colour resonant two-photon ionisation and mass-analysed threshold ionisation. [] Research has identified that the most prominent vibrations in 4-chloro-3-fluorophenol arise from in-plane ring deformation and substituent-sensitive motions. [] Moreover, the study found that the specific vibrational frequencies observed for different rotamers and isotopologues of 4-chloro-3-fluorophenol are directly linked to the nature, location, and orientation of the chlorine and fluorine atoms. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

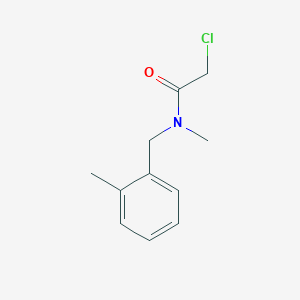

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)

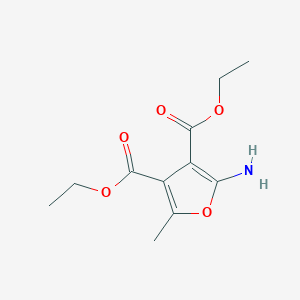

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)